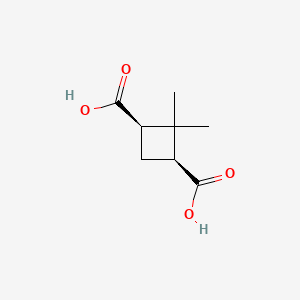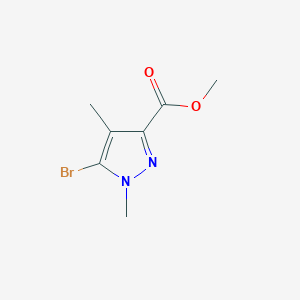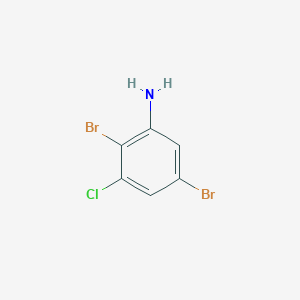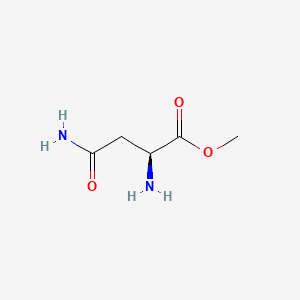
4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The carboxylic acid group is introduced through subsequent oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid stands out due to its unique combination of a fluorinated phenyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
WJJJKEZPTMPJLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)


![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)


![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)


![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)
![8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B13005790.png)

